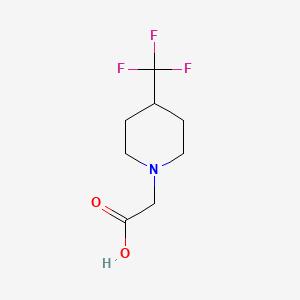

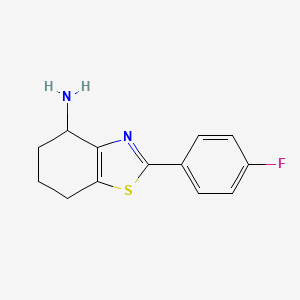

5-Bromo-4-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)thiazole

Overview

Description

Scientific Research Applications

Thiazole Derivatives in Medicinal Chemistry

Thiazole and its derivatives are well-known for their wide range of biological activities. They have been explored for their potential as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, and anticancer agents. The versatility of thiazole compounds in drug design and pharmaceutical applications highlights the importance of this scaffold in medicinal chemistry. Their role in modulating various biological targets underscores their potential in the development of novel therapeutic agents. The extensive review of patented thiazole derivatives between 2008 and 2012 underscores the compound's significance in medicinal chemistry and pharmaceutical research, providing a basis for the exploration of new derivatives for therapeutic applications (Leoni et al., 2014; Leoni et al., 2014).

Sulfonamides: Broad Therapeutic Potential

Sulfonamides, characterized by the sulfonamide group present in their structure, have been a cornerstone in therapeutic applications, ranging from antimicrobial to anticancer treatments. The review of sulfonamide compounds between 2008 and 2012 illustrates the broad therapeutic potential of this class, including novel drug launches such as apricoxib and pazopanib, which incorporate the sulfonamide group. This highlights the continuous innovation and application of sulfonamide chemistry in addressing various health conditions (Carta et al., 2012).

Thiazolidines and Their Pharmaceutical Applications

Thiazolidine derivatives, closely related to thiazoles, have shown diverse biological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. The synthesis and pharmacological activities of saturated five-membered thiazolidines and their derivatives have been extensively studied, highlighting their potential in drug development and therapeutic applications. The systematic approaches to synthesize these compounds, along with their pharmacological activity, provide a framework for the development of novel drugs and probe designs (Sahiba et al., 2020).

Safety and Hazards

While the specific safety and hazards of this compound are not detailed in the search results, it’s generally advisable to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling similar compounds . Personal protective equipment should be used, and adequate ventilation should be ensured .

Mechanism of Action

Target of Action

Without specific studies on this compound, it’s hard to identify its primary targets. Thiazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that thiazole derivatives might interact with various cellular targets, such as enzymes, receptors, or DNA.

properties

IUPAC Name |

5-bromo-4-methyl-2-(1-methylsulfonylpiperidin-4-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2O2S2/c1-7-9(11)16-10(12-7)8-3-5-13(6-4-8)17(2,14)15/h8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHVMFCSWBQWJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2CCN(CC2)S(=O)(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]propanoate](/img/structure/B1444100.png)

![2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1444106.png)

![1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B1444107.png)

![2-bromo-5H,6H,7H,8H,9H,10H,11H-cycloocta[b]indole](/img/structure/B1444112.png)

![3-[(7-Chloro-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B1444113.png)

![{1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanamine](/img/structure/B1444115.png)